N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 504.57 g/mol. This compound is classified under the category of acetamides and is notable for its potential applications in scientific research, particularly in pharmacological studies due to its structural features that may influence biological activity .
The compound is available from various suppliers specializing in chemical products for research purposes. It is primarily used in laboratory settings for in vitro studies, emphasizing its role in scientific exploration rather than medicinal use. The compound's unique structure and properties make it a subject of interest in chemical and biological research .
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, compounds of this nature are often synthesized through:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
The synthesis may involve reagents such as alkyl halides for ethylation and acyl chlorides for introducing the acetamide group. The reaction conditions typically include solvents like dichloromethane or ethanol under reflux or at room temperature depending on the reactivity of the intermediates involved.
The compound features a complex structure characterized by:
The structural representation can be described using various notations:
InChI=1S/C29H32N2O6/c1-16-17(2)28(33)36-27-20-8-10-29(3,4)37-23(20)13...
CC1=C(C(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCCC4=CNC5=C4C=C(C=C5)OC)(C)C)C
These notations provide insight into the connectivity and arrangement of atoms within the molecule .
The molecular weight (504.57 g/mol), along with its structural features, suggests a relatively large and complex molecule that may exhibit significant interactions with biological targets.
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide can undergo various chemical reactions typical for amides and indoles:
These reactions are crucial for exploring modifications that could enhance or alter the compound's biological activity .
The compound is typically presented as a solid with a high degree of purity (often around 95%). It has a melting point that would need to be determined experimentally as it is not widely reported.
Key chemical properties include:
Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds like this one .
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yloxy]acetamide has potential applications in various scientific fields:
Research into this compound could yield insights into novel therapeutic agents or materials with unique properties .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1